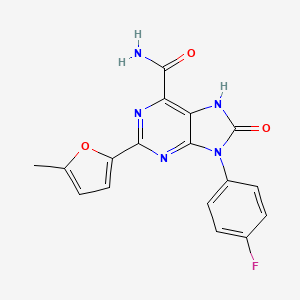![molecular formula C22H23NO2 B2966429 (E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one CAS No. 1421586-37-9](/img/structure/B2966429.png)
(E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H23NO2 and its molecular weight is 333.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of (E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one is acetyl-CoA carboxylase (ACC) . ACC is a crucial enzyme involved in fatty acid biosynthesis and energy metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical substrate for fatty acid synthesis .
Mode of Action
(E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one acts as an inhibitor of ACC . By inhibiting ACC, this compound can modulate long-chain fatty acid biosynthesis and mitochondrial fatty acid oxidation . This inhibition can lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, thereby affecting the energy metabolism of cells .
Biochemical Pathways
The inhibition of ACC affects the fatty acid biosynthesis pathway . This pathway is crucial for the production of long-chain fatty acids, which are essential components of cell membranes and signaling molecules. By inhibiting ACC, (E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one reduces the production of malonyl-CoA, thereby decreasing the synthesis of long-chain fatty acids .
Pharmacokinetics
Similar compounds have shown good bioavailability
Result of Action
The inhibition of ACC by (E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one can lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation . This can affect the energy metabolism of cells, potentially leading to cell death . In fact, this compound has shown cytotoxic activity against several human cancer cell lines, including MCF-7 (human breast carcinoma), A2780 (human ovarian cancer), and HT-29 (human colorectal adenocarcinoma) .
Biochemische Analyse
Biochemical Properties
The (E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one compound has been incorporated in a wide variety of pharmaceuticals and biochemicals . It has shown its pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor
Cellular Effects
Given its wide range of pharmacological activities, it is likely to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
(E)-3-phenyl-1-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c24-21(11-10-18-6-2-1-3-7-18)23-16-14-22(15-17-23)13-12-19-8-4-5-9-20(19)25-22/h1-11H,12-17H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZJDOQNERJCIQ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)C=CC3=CC=CC=C3)OC4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)OC4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
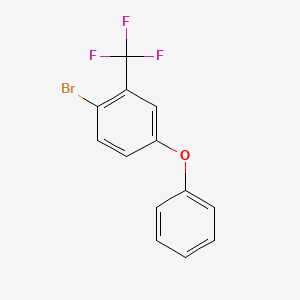
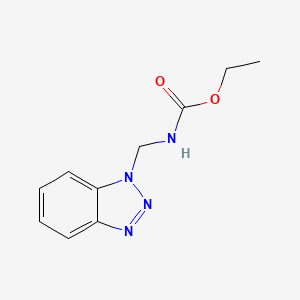
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2966353.png)
![4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine](/img/structure/B2966355.png)
![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2966357.png)
![N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2966359.png)
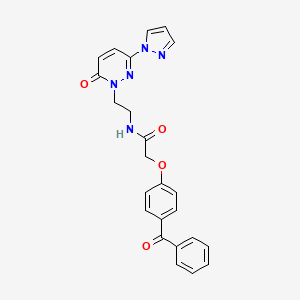
![N-benzyl-2-{[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2966362.png)


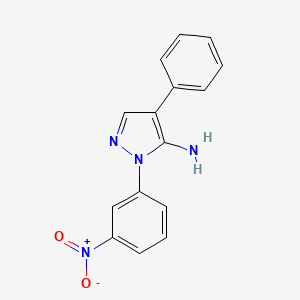
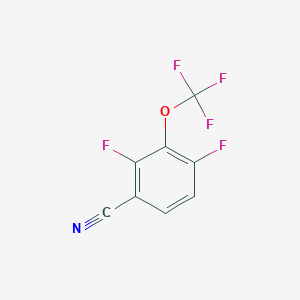
![3-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2966368.png)
